molecular formula C35H39NO11 B610836 Sibofimloc CAS No. 1616113-45-1

Sibofimloc

货号 B610836
CAS 编号: 1616113-45-1
分子量: 649.693
InChI 键: SFHMWDMKUYVSQJ-VECBPBMLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sibofimloc, also known as VRT-1353385 and Antibiotic-202, is an Escherichia coli fimbrial (FimH) adhesin inhibitor . It is a first-in-class, orally administered, gut-restricted small molecule FimH-blocker designed to treat the underlying cause of Crohn’s disease (CD) and maintain patients in a non-inflammatory disease state .

科学研究应用

  1. Reinisch等人(2020年)进行了一项开放标签、多中心、IB期药代动力学和安全性研究,研究了Sibofimloc在CD患者中的应用。研究发现Sibofimloc耐受性良好,系统吸收量极低,使其成为进一步在CD患者中进行临床试验的有希望的候选药物 (Reinisch et al., 2020)

  2. Reinisch等人(2022年)进行了另一项研究,评估了Sibofimloc在CD患者中的系统吸收、安全性以及对炎症生物标志物的影响。这项研究也强调了Sibofimloc的低系统吸收量及其对CD患者潜在治疗益处 (Reinisch et al., 2022)

未来方向

Sibofimloc is currently in a Phase 2a clinical trial for the treatment of Crohn’s disease, with a data readout expected in H1 2023 . The primary endpoint of the study is the percentage of participants with endoscopic recurrence of Crohn’s disease as assessed by Rutgeerts grading scale at week 26 .

属性

IUPAC Name

1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHMWDMKUYVSQJ-VECBPBMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sibofimloc

CAS RN

1616113-45-1
Record name Sibofimloc [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibofimloc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16400
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIBOFIMLOC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
W Reinisch, X Hébuterne, A Buisson… - Journal of …, 2022 - Wiley Online Library
… , safety, and effect on inflammatory biomarkers of sibofimloc in patients with CD. … ‐mg sibofimloc followed by 1500 mg bid for 13 days. In part 2, six patients received 1500‐mg sibofimloc …
Number of citations: 10 onlinelibrary.wiley.com
W Reinisch, X Hébuterne, A Buisson… - Journal of Crohn's …, 2020 - academic.oup.com
… sibofimloc was detectable in plasma at a very low level. The current study investigated the PK, safety, and pharmacodynamic effects of sibofimloc … of 3000 mg sibofimloc followed, after a …
Number of citations: 8 academic.oup.com
S Howaldt, I Jacob, M Sampson… - Journal of Crohn's and …, 2020 - academic.oup.com
… sibofimloc was detectable in plasma at a very low level. The current study investigated the PK, safety, and pharmacodynamic effects of sibofimloc … of 3000 mg sibofimloc followed, after a …
Number of citations: 9 academic.oup.com
M Jans, M Kolata, G Blancke, M Ciers, AB Dohlman… - bioRxiv, 2023 - biorxiv.org
… Next, we studied the effects of blocking 11G5 adhesion with sibofimloc in vivo. Zeb2 IEC-Tg/+ mice were infected with 11G5 followed 24h later by daily treatment with sibofimloc (10mg/…
Number of citations: 1 www.biorxiv.org
A Sivignon, M Chervy, C Chevarin… - Disease Models & …, 2022 - journals.biologists.com
Adherent-invasive Escherichia coli (AIEC) were investigated for their involvement in the induction/chronicity of intestinal inflammation in Crohn's disease (CD). AIEC gut establishment is …
Number of citations: 5 journals.biologists.com
E Lamousé-Smith, D Kelly… - American Journal of …, 2021 - journals.physiology.org
The extensive investigation of the human microbiome and the accumulating evidence regarding its critical relationship to human health and disease has advanced recognition of its …
Number of citations: 6 journals.physiology.org
LE McCoubrey, M Elbadawi, AW Basit - Trends in Pharmacological …, 2022 - cell.com
… Notable non-living therapeutics undergoing the regulatory approval process include the small molecule sibofimloc indicated for Crohn's disease, a multipeptide vaccine for glioblastoma/…
Number of citations: 7 www.cell.com
MA Cook, GD Wright - Science Translational Medicine, 2022 - science.org
… coli adhesin FimH, GSK3882347 and EB8018/Sibofimloc, which block attachment of pathogenic E. coli to host epithelia. Sibofimloc has successfully completed phase 1 trials (60). …
Number of citations: 99 www.science.org
G Honig, PB Larkin, C Heller… - Inflammatory Bowel …, 2021 - academic.oup.com
… Finally, pharmacological inhibition of FimH, a cell-surface virulence factor used by AIEC to adhere to the gut wall, is a promising approach,66–68 as exemplified by sibofimloc, a small-…
Number of citations: 1 academic.oup.com
W Reinisch, X Hebuterne, A Buisson, S Schreiber… - Gastroenterology, 2020 - Elsevier
Number of citations: 1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。